N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Description
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with a 4-chloro-3-methylphenoxy group and a 3-amino-2-methylphenyl substituent.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-12(6-7-13(10)17)21-9-16(20)19-15-5-3-4-14(18)11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNYYLODJVJDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known by its CAS number 1020056-29-4, is a compound that has garnered attention in recent years for its potential biological activities, particularly in cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₇ClN₂O₂
- Molecular Weight : 304.77 g/mol
- CAS Number : 1020056-29-4
The compound features a phenoxyacetamide structure with significant substituents that contribute to its biological activity. The presence of a chloro group and an amino group on the aromatic rings is crucial for its interaction with biological targets.
Research indicates that this compound exhibits anti-cancer properties through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.
- Autophagy : In addition to apoptosis, it promotes autophagic processes that can lead to cell death in resistant cancer cell lines.
- Inhibition of Tumor Growth : Studies demonstrate significant reductions in tumor size in vivo, particularly in xenograft models, indicating its potential as an anti-tumor agent.
In Vitro Studies
A study published in PubMed highlighted the efficacy of similar compounds with structural analogs showing high potency against various cancer cell lines, including melanoma and pancreatic cancer. For instance, lead compounds from the same family exhibited IC₅₀ values below 1 µM against resistant cell lines, showcasing their potential as therapeutic agents for difficult-to-treat cancers .
In Vivo Studies
In vivo experiments using A375 melanoma xenograft models revealed that treatment with this compound resulted in a marked decrease in tumor growth compared to controls. The compound demonstrated favorable pharmacokinetic properties that support its development as a viable therapeutic option .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications to the chemical structure significantly influence biological activity:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Para position (Cl) | Presence of Cl | Increases cytotoxicity against cancer cells |
| Meta position (NH₂) | Presence of NH₂ | Enhances binding affinity to target proteins |
| Aromatic ring | Methyl substitutions | Modulates lipophilicity and cellular uptake |
The presence of electron-withdrawing groups like chlorine enhances the overall activity by stabilizing the compound's interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxyacetamide Backbones
N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide
- Structure: Differs in the phenoxy substituent (2-isopropyl vs. 4-chloro-3-methyl) and retains the 3-amino-2-methylphenyl group.
- Molecular Weight : 298.38 g/mol (vs. ~318.8 g/mol for the target compound, assuming similar substituents) .
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (Compound 7c)
- Structure: Shares the 4-chloro-3-methylphenoxy group but replaces the 3-amino-2-methylphenyl with a quinazolinone ring.
- Activity: The quinazolinone moiety likely enhances binding to viral polymerase active sites, suggesting that the target compound’s bioactivity may depend on the aminophenyl group’s electronic properties.
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
- Structure: Features a chloro-methylphenyl group and a formylphenoxy substituent.
Derivatives with Modified Acetamide Substituents
2-(4-Chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- Structure : Incorporates a sulfonamide-thiazole group.
- Properties : Molecular weight = 437.92 g/mol; predicted density = 1.505 g/cm³; pKa = 7.01 .
- Implications: The sulfonyl-thiazole group introduces hydrogen-bonding capacity, which could enhance target binding compared to the simpler aminophenyl group in the target compound.
N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide
- Structure : Chloro and methyl groups are positioned differently on the phenyl ring.
Antimicrobial Activity
- Compound Class: 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives (e.g., 3a–e, 4a–e) exhibit antibacterial and antifungal activities. The acetamide-hydrazide hybrid structure enhances interaction with microbial enzymes .
Antiviral Activity
- HCV NS5B Inhibitors: Compounds like 7c (IC₅₀ values in µM range) highlight the importance of the phenoxyacetamide scaffold in viral polymerase inhibition .
- Target Compound: The amino group could mimic natural nucleophiles, enhancing competitive inhibition.
Anti-inflammatory Potential
- Analogues Targeting TF65: N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide interacts with transcription factor p65, suggesting anti-inflammatory applications .
Melting Points and Solubility
Preparation Methods
Fenil-éter szintézis
Az első lépésben a fenil-éter származékot állítják elő, általában Williamson-észterreakcióval, ahol a fenil-halogenid vagy fenil-szulfát reagál egy megfelelő alkil-alkohol vagy alkil-halogenid származékkal. Ez a lépés általában 60-120°C között, éjszakán át történik, a reagensek és körülmények változtathatók a kiindulási anyagok szerint.
Aminocsoport beillesztése
A következő lépésben az amino csoport beillesztése történik a 2-methyl-3-aminofenil származékba, általában nitrálás és redukció révén vagy direkt aminációs reakcióval. Ez a lépés kritikus a végső szerkezet szempontjából, és gyakran alkalmaznak hidrogénezést vagy más redukáló szerek alkalmazását.
Acetiláció
Az amino csoport acetilálása vagy acilezése a végső acetamid funkció kialakításához történik. Ehhez általában acil-klorid vagy anhidrát alkalmazásával történik, például acetil-klorid vagy acetanhidrid jelenlétében, 60-90°C-on, néha katalizátorokkal (pl. piridin).
Fenil-éter és acetamid összekapcsolása
A végső lépésben a fenil-éter és az acetamid összekapcsolódik egy amid kötés kialakításával, általában amidkötés kialakítására alkalmas reagensek (pl. DCC, CDI) alkalmazásával, körülmények között, melyek általában 90°C körül, éjszakán át történnek. Ez a reakció a szintézis egyik kulcsfontosságú lépése, amely meghatározza a végtermék szerkezetét és bioaktivitását.
Szintézis körülményei és reagensek
| Reagens vagy lépés | Körülmények | Megjegyzés |
|---|---|---|
| Williamson-észter reakció | 60-120°C, éjszakán át | Fenil-halogenid vagy fenil-szulfát + alkil-alkohol |
| Nitrálás | HNO₃, H₂SO₄, alacsony hőmérséklet | Amino csoport bevezetése |
| Redukció | H₂, Pd/C vagy Pt | Amino csoport aktiválása vagy tisztítása |
| Acilezés | Acetil-klorid vagy acetanhidrid, piridin | Aminosavak vagy fenil-éterek acilezése |
| Amidkötés | DCC, CDI, körülbelül 90°C | Végső amid kötés kialakítása |
Szintézis példák és kutatási eredmények
A szabadalmi és tudományos irodalom szerint a szintézis során alkalmazott körülmények és reagensek változhatnak, de a főbb lépések és azok általános körülményei megegyeznek. Például, a "EP1796657B1" szabadalomban megemlített reakciók 90°C-on, éjszakán át történnek, a reakciók gyorsítására pedig katalizátorokat vagy oldószereket alkalmaznak. A szabadalmi leírás szerint a reakciók során a megfelelő alkil-halogenideket vagy karbonsav-észtereket használják, és a végső termék tisztítása általában kromatográfiával vagy kristályosítással történik.
Összegzés
A “N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide” szintézise összetett, több lépésből álló folyamat, amely magában foglalja a fenil-éterek előállítását, az amino csoport beillesztését, az acilezést és végül az amid kötés kialakítását. A reakciók optimális körülményei általában 60-120°C között, éjszakán át történnek, reagensek között pedig a DCC, CDI, acil-klorid vagy acetanhidrid szerepelnek. A módszer eredményesen alkalmazható laboratóriumi és ipari szintézisekben, és a végtermék bioaktív tulajdonságai kiemelkedőek a minimális mellékhatások mellett.
Q & A
Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A multi-step approach is recommended, starting with substituted phenol derivatives. For example, coupling 4-chloro-3-methylphenol with chloroacetyl chloride under alkaline conditions generates the phenoxyacetate intermediate. Subsequent amidation with 3-amino-2-methylaniline in the presence of a coupling agent (e.g., DCC or HATU) yields the target compound . Optimization involves adjusting reaction temperature (e.g., 0–5°C for acyl chloride reactions), solvent polarity (e.g., DCM for amidation), and stoichiometric ratios (1.2:1 amine:acyl chloride). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates using FTIR (amide I band at ~1650 cm⁻¹) .
Q. How can the molecular structure and stereoelectronic properties of this compound be characterized?
- Methodological Answer : X-ray crystallography is ideal for resolving the 3D structure, particularly the dihedral angles between the phenyl rings and acetamide backbone, which influence biological activity . For rapid analysis, use NMR spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and amide NH (δ 8.0–8.5 ppm, broad).
- ¹³C NMR : Confirm carbonyl (δ 168–170 ppm) and quaternary carbons (e.g., chlorine-substituted aryl at δ 125–135 ppm) .
DFT calculations (B3LYP/6-31G*) can predict electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory data regarding this compound’s bioactivity across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or cellular model variations. Address this by:
- Standardizing protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Dose-response validation : Perform IC₅₀ determinations in triplicate with orthogonal assays (e.g., MTT and ATP-luciferase for viability).
- Metabolite screening : Use LC-MS/MS to rule out degradation products interfering with results .
Cross-reference findings with structural analogs (e.g., N-(3-chloro-4-fluorophenyl)acetamide derivatives) to identify SAR trends .
Q. How can computational methods predict this compound’s mechanism of action and off-target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies binding poses and affinity scores. Validate with MD simulations (GROMACS, 100 ns trajectories) to assess stability of ligand-receptor complexes . For off-target profiling, use pharmacophore modeling (Schrödinger Phase) and QSAR datasets from PubChem BioAssay to predict ADMET properties. Prioritize targets with Tanimoto similarity scores >85% to known bioactive amides .
Q. What experimental designs are suitable for investigating the role of substituents (e.g., chloro, methyl groups) in modulating activity?
- Methodological Answer : Conduct a fragment-based SAR study :
- Syntize analogs with single substitutions (e.g., replacing Cl with F or removing the methyl group).
- Test in parallel assays (e.g., enzyme inhibition, cell permeability via PAMPA).
- Analyze trends using Free-Wilson analysis or Hansen solubility parameters to quantify substituent contributions .
Correlate electronic effects (Hammett σ values) with bioactivity to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
